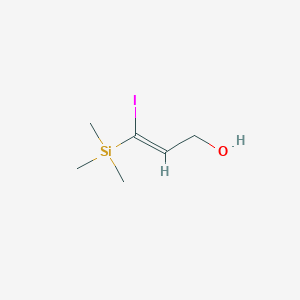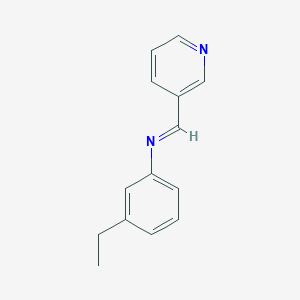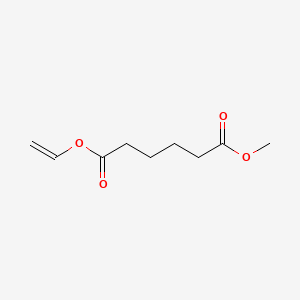
Monooctadecyl oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monooctadecyl oxalate is an organic compound belonging to the class of oxalates, which are esters or salts of oxalic acid. This compound is characterized by the presence of an oxalate group bonded to an octadecyl chain, making it a long-chain ester. Oxalates are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monooctadecyl oxalate can be synthesized through the esterification of oxalic acid with octadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as employing aqueous NaOH solution with relatively non-toxic solvents like tetrahydrofuran (THF) or acetonitrile, has been reported to achieve high yields and purities .
Analyse Des Réactions Chimiques
Types of Reactions: Monooctadecyl oxalate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxalic acid and octadecanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxalic acid and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Oxalic acid and octadecanol.
Oxidation: Oxalic acid and other oxidation products.
Substitution: Substituted oxalates with different functional groups.
Applications De Recherche Scientifique
Monooctadecyl oxalate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of monooctadecyl oxalate involves its interaction with various molecular targets and pathways. In biological systems, oxalates are known to chelate metal ions, which can affect cellular processes and enzyme activities . The compound’s long-chain ester structure allows it to interact with lipid membranes, potentially influencing membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Monooctadecyl oxalate can be compared with other similar compounds, such as:
Dimethyl oxalate: A simpler ester of oxalic acid with two methyl groups.
Diethyl oxalate: An ester of oxalic acid with two ethyl groups.
Dioctadecyl oxalate: An ester of oxalic acid with two octadecyl groups.
Uniqueness: this compound is unique due to its long-chain octadecyl group, which imparts distinct physical and chemical properties compared to shorter-chain oxalates. This makes it particularly useful in applications requiring hydrophobicity and long-chain interactions .
Propriétés
Formule moléculaire |
C20H38O4 |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
2-octadecoxy-2-oxoacetic acid |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)19(21)22/h2-18H2,1H3,(H,21,22) |
Clé InChI |
XEVIUPKBMXSALX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



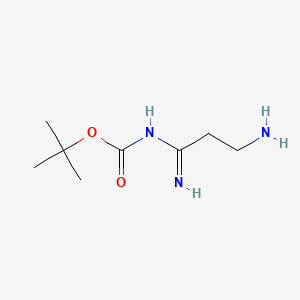
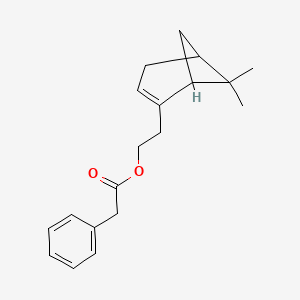
![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)
![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13833499.png)
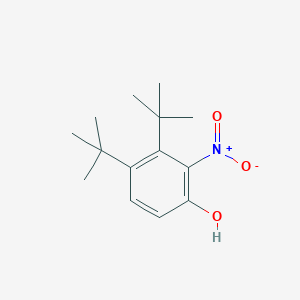
![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)
